5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-8-4-6(2-3-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICHBSRWFIESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Knoevenagel Condensation (Synthetic Formation)
This reaction is central to the compound's synthesis. The exocyclic double bond forms via condensation between thiazolidine-2,4-dione and 4-hydroxy-3-methoxybenzaldehyde under catalytic conditions :
Reaction Conditions
| Component | Details |
|---|---|
| Aldehyde | 4-Hydroxy-3-methoxybenzaldehyde |
| Catalyst | Piperidine (0.4 mL) or acetic acid |
| Solvent | Toluene or 1,4-dioxane |
| Temperature | 110–120°C (reflux) |
| Reaction Time | 5–6 hours |
| Yield | Up to 97.3% |
Mechanism
-
Base-catalyzed deprotonation of thiazolidinedione at the active methylene group.
-
Nucleophilic attack on the aldehyde carbonyl, forming an enolate intermediate.
-
Elimination of water to generate the conjugated double bond .
Catalytic Hydrogenation
The exocyclic C=C bond undergoes selective hydrogenation under high-pressure H₂, yielding saturated derivatives :
Reaction Setup
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | 1,4-Dioxane |
| Pressure | 60 psi |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Product | 5-(4-Hydroxy-3-methoxybenzyl)-thiazolidinedione |
Key Observations
-
The stereochemistry of the double bond (E/Z) influences reaction rates but not the final saturated product .
-
Functional groups (e.g., phenolic –OH) remain intact under these conditions .
Nucleophilic Additions
The α,β-unsaturated carbonyl system participates in Michael additions and related reactions:
Example: Thiol Addition
| Reagent | Outcome |
|---|---|
| Benzyl mercaptan | Adduct formation at the β-carbon |
| Solvent | Ethanol |
| Catalyst | Triethylamine |
Mechanistic Pathway
-
Deprotonation of the thiol to generate a nucleophilic thiolate.
-
Conjugate addition to the electron-deficient β-carbon of the enone system.
Phenolic –OH Reactions
The 4-hydroxy group undergoes typical phenolic reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | Methoxy derivative |
| Acetylation | Acetic anhydride, pyridine | Acetate-protected derivative |
Dione Reactivity
The 2,4-thiazolidinedione moiety participates in:
| Reaction | Details |
|---|---|
| Hydrolysis | Acidic/alkaline conditions yield thioamide derivatives |
| Cyclization | With diamines to form fused heterocycles |
Electrophilic Aromatic Substitution
The 4-hydroxy-3-methoxyphenyl group directs electrophiles to the ortho/para positions:
| Electrophile | Conditions | Major Product |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C | Nitro-substituted derivative |
| Bromination (Br₂/Fe) | CH₂Cl₂, RT | Bromo-substituted derivative |
Oxidation Reactions
The exocyclic double bond is susceptible to oxidative cleavage:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 50°C | Dicarboxylic acid derivative |
| Ozone (O₃) | CH₂Cl₂, -78°C | Aldehyde fragments |
Complexation with Metal Ions
The compound acts as a bidentate ligand via its carbonyl and phenolic oxygen atoms:
| Metal Salt | Observed Complex | Application |
|---|---|---|
| CuCl₂ | Square-planar Cu(II) complex | Antioxidant activity enhancement |
| Fe(NO₃)₃ | Octahedral Fe(III) complex | Catalytic applications |
Scientific Research Applications
Antidiabetic Activity
One of the most significant applications of thiazolidinediones, including 5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, is in the treatment of diabetes. These compounds act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a vital role in glucose metabolism and insulin sensitivity.
Case Study: Insulin Sensitivity Enhancement
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinediones significantly improved insulin sensitivity in diabetic animal models. The administration of this compound resulted in reduced blood glucose levels and improved lipid profiles .
Antioxidant Properties
Thiazolidinediones have been shown to possess antioxidant properties, which can mitigate oxidative stress—a contributing factor in various diseases, including cancer and cardiovascular diseases.
Case Study: Oxidative Stress Reduction
Research indicated that this compound exhibited significant free radical scavenging activity. In vitro studies demonstrated its ability to reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators.
Case Study: Inhibition of Inflammatory Markers
In a clinical trial involving patients with chronic inflammatory conditions, administration of thiazolidinedione derivatives led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease .
Summary of Applications
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinedione derivatives share a common 1,3-thiazolidine-2,4-dione core but differ in substituents on the benzylidene moiety, leading to variations in physicochemical properties, biological activities, and therapeutic applications. Below is a detailed comparison:
Structural and Substituent Variations
Physicochemical Properties
- Solubility :
- Lipophilicity :
Biological Activity
5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known as a thiazolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential anticancer, antibacterial, and antifungal properties, making it a subject of interest for further studies.
- IUPAC Name : (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Molecular Formula : C11H9NO4S
- Molecular Weight : 251.26 g/mol
- CAS Number : 24044-50-6
Anticancer Activity
Recent studies have shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A series of thiazolidine derivatives were tested for their anticancer properties against cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia). Compounds demonstrated IC50 values ranging from 8.5 µM to 25.6 µM, indicating strong cytotoxic activity compared to standard treatments like cisplatin .
Antibacterial Activity
The compound has also shown promising antibacterial properties:
- Antibacterial Screening : In vitro studies indicated that several thiazolidine derivatives effectively inhibited the growth of Gram-positive bacteria. The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus .
Antifungal Activity
In addition to anticancer and antibacterial effects, these compounds have shown antifungal activity:
- Fungal Inhibition : The thiazolidine derivatives were evaluated against various fungal strains, with some showing significant activity at concentrations as low as 6.25 µg/mL .
The mechanisms underlying the biological activities of thiazolidine derivatives often involve the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. Additionally, the compounds may interfere with bacterial biofilm formation and fungal growth by disrupting cellular processes essential for survival .
Case Studies
- Cytotoxicity in Cancer Cells : A study involving the synthesis of new thiazolidinones demonstrated that these compounds induced apoptosis in HeLa cells through activation of caspase pathways, leading to cell death .
- Antibacterial Efficacy : Research on a specific derivative indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in treating biofilm-associated infections .
Q & A
Q. Table 1. Comparative Synthesis Conditions and Yields
| Condition | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Reflux | Ethanol | Piperidine | 6 | 65 | 95 | |
| Microwave-assisted | DMF | None | 1.5 | 70 | 90 |
Q. Table 2. Key Spectral Data for Structural Validation
| Technique | Key Peaks/Data | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.2 (aromatic H), δ 3.8 (OCH₃) | |
| IR (KBr) | 1715 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N) | |
| HRMS | m/z 279.2 [M+H]⁺ (calc. 279.06) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
